A 81-3138;Hwa138;hwa-138;hwa 138
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Overview
Description
Preparation Methods
The synthesis of Albifylline involves the reaction of specific purine derivatives under controlled conditions. One common synthetic route includes the alkylation of the purine nucleus with appropriate alkyl halides, followed by hydroxylation and methylation steps . Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Albifylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Albifylline into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Albifylline molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cell membrane permeability and cytokine secretion.
Medicine: Explored for its potential to reduce acute lung injury and improve urine clearance in infections.
Mechanism of Action
Albifylline exerts its effects primarily by inhibiting cell membrane permeability and modulating cytokine secretion . It targets specific molecular pathways involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 .
Comparison with Similar Compounds
Albifylline is similar to other xanthine derivatives such as pentoxifylline and theophylline. it has unique properties that make it distinct:
Pentoxifylline: Both compounds inhibit cytokine production, but Albifylline has been shown to have a longer serum half-life and potentially lower toxicity.
Similar compounds include:
- Pentoxifylline
- Theophylline
- Caffeine
Properties
Molecular Formula |
C13H19N4O3+ |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
1-(5-hydroxy-5-methylhexyl)-3-methylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C13H19N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3/q+1 |
InChI Key |
PPGKWBDTKGPCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCN1C(=O)C2=NC=NC2=[N+](C1=O)C)O |
Origin of Product |
United States |
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